4-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide
Description
This compound features a 5,7-dimethyl-1,3-benzothiazole core linked via a carboxamide bridge to a piperazine ring, which is further substituted with a thiophen-2-ylmethyl group. The benzothiazole moiety is a privileged scaffold in medicinal chemistry, often associated with antimicrobial, anticancer, and central nervous system (CNS)-targeting activities . The thiophene group introduces aromatic heterocyclic diversity, which may modulate receptor binding or metabolic stability .
Properties
IUPAC Name |
4-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4OS2/c1-13-10-14(2)17-16(11-13)21-19(26-17)23-7-5-22(6-8-23)18(24)20-12-15-4-3-9-25-15/h3-4,9-11H,5-8,12H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQOGLBRJKZSEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C(=O)NCC4=CC=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide typically involves multiple steps. One common route includes:
Formation of the Benzothiazole Ring: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions involving piperazine and an appropriate electrophile.
Attachment of the Thiophene Moiety: The thiophene ring can be attached via a coupling reaction, such as Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Final Coupling: The final step involves coupling the benzothiazole and piperazine intermediates under conditions that promote amide bond formation, such as using carbodiimide reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene and benzothiazole rings can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced at specific sites, such as the amide bond, using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the amide bond can yield amines.
Scientific Research Applications
4-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs due to its potential biological activity.
Materials Science: The compound can be used in the development of organic semiconductors or other advanced materials.
Biological Studies: It can serve as a probe or tool compound in biological assays to study various biochemical pathways.
Mechanism of Action
The mechanism of action of 4-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The benzothiazole ring can interact with biological macromolecules through π-π stacking or hydrogen bonding, while the piperazine ring can enhance solubility and bioavailability.
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Properties
Biological Activity
The compound 4-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure
The compound can be broken down into several key components:
- Benzothiazole Core : This moiety is known for its diverse biological activities.
- Piperazine Ring : A common scaffold in pharmacology, often associated with various therapeutic effects.
- Thiophene Substituent : Adds unique electronic properties to the molecule.
Synthesis
The synthesis typically involves:
- Formation of the Benzothiazole Core : Cyclization of o-aminothiophenol with suitable aldehydes or ketones.
- Attachment of Piperazine and Thiophene Groups : This can be achieved through amide coupling reactions using coupling reagents like EDCI or DCC.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes, altering metabolic pathways.
- Receptor Binding : It may bind to specific receptors, modulating signaling pathways.
- DNA Intercalation : The ability to intercalate into DNA could affect gene expression and cellular functions.
Antimicrobial Activity
Research indicates that derivatives of benzothiazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar benzothiazole derivatives possess potent anti-tubercular properties against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM .
Cytotoxicity Studies
Cytotoxicity assays reveal that compounds similar to this compound demonstrate varying levels of toxicity towards human cell lines. For example, IC50 values for related compounds range from 34 to >100 µM in tumor models .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | IC50 (μM) | Activity |
|---|---|---|---|
| Compound A | Benzothiazole derivative | 1.35 - 2.18 | Anti-tubercular |
| Compound B | Piperazine derivative | 34 - >100 | Cytotoxicity |
| Compound C | Benzimidazole derivative | 39.78 | Antineoplastic |
Case Study 1: Antitubercular Activity
A study on substituted benzothiazole derivatives demonstrated significant activity against Mycobacterium tuberculosis. Among the tested compounds, several exhibited IC90 values indicating their efficacy in inhibiting bacterial growth while showing low cytotoxicity towards human cells .
Case Study 2: Cytotoxicity in Tumor Models
In another investigation, a series of piperazine derivatives were evaluated for their cytotoxic effects on various cancer cell lines. The most active compounds showed IC50 values comparable to established chemotherapeutics, suggesting potential for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
